

A Technical Guide to the Solubility of 1-Methyl-1H-imidazole-4-carbonitrile

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-4-carbonitrile

Cat. No.: B1306190

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **1-Methyl-1H-imidazole-4-carbonitrile** in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from documented chemical processes, alongside standardized experimental protocols for solubility determination.

Core Data Presentation: Qualitative Solubility Summary

While precise solubility values (e.g., in g/L or mol/L) for **1-Methyl-1H-imidazole-4-carbonitrile** are not readily available in the reviewed scientific literature, its solubility behavior can be inferred from purification procedures documented in synthesis reports. Column chromatography purification of this compound has been reported using a solvent system of petroleum ether and ethyl acetate. This indicates some degree of solubility in these solvents.

The principle of "like dissolves like" can provide further guidance. **1-Methyl-1H-imidazole-4-carbonitrile** possesses both polar (the imidazole ring and the nitrile group) and non-polar (the methyl group) characteristics. This amphiphilic nature suggests it is likely to be soluble in a range of organic solvents.

Solvent	Qualitative Solubility	Rationale / Notes
Ethyl Acetate	Soluble	Used as a mobile phase component in column chromatography for purification, indicating solubility.
Petroleum Ether	Sparingly Soluble / Soluble	Used in combination with ethyl acetate for purification, suggesting some level of solubility.
Water	Likely Sparingly Soluble	The presence of the polar imidazole ring and nitrile group may allow for some solubility in water, though the non-polar methyl group and the overall organic structure would limit it.
Methanol / Ethanol	Likely Soluble	Polar protic solvents like methanol and ethanol are generally good solvents for polar organic molecules containing nitrogen heterocycles.
Dichloromethane	Likely Soluble	A versatile polar aprotic solvent that can dissolve a wide range of organic compounds.
Acetone	Likely Soluble	A polar aprotic solvent that is a good solvent for many organic compounds.
Acetonitrile	Likely Soluble	A polar aprotic solvent often used in chromatography and as a reaction solvent.
Chloroform	Likely Soluble	A common solvent for a wide range of organic compounds.

Hexane

Likely Insoluble / Sparingly Soluble

As a non-polar solvent, hexane is less likely to be a good solvent for this relatively polar molecule.

Experimental Protocols: Determining Solubility of a Solid Organic Compound

For researchers requiring precise solubility data, the following general experimental protocol can be employed to determine the solubility of a solid organic compound like **1-Methyl-1H-imidazole-4-carbonitrile** in various solvents.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

- **1-Methyl-1H-imidazole-4-carbonitrile**
- Selected solvents (e.g., water, ethanol, acetone, etc.)
- Analytical balance
- Vials with screw caps
- Constant temperature bath or shaker incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks
- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **1-Methyl-1H-imidazole-4-carbonitrile** to a vial containing a known volume of the chosen solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure saturation is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle.
- **Sample Withdrawal and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of **1-Methyl-1H-imidazole-4-carbonitrile**.
- **Calculation:** Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Mandatory Visualization: Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of an imidazole derivative, a process relevant to **1-Methyl-1H-imidazole-4-carbonitrile**.



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General synthesis and purification workflow.

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